Product packaging for Boc-Ser(PO3Bzl2)-OH(Cat. No.:CAS No. 90013-45-9)

Boc-Ser(PO3Bzl2)-OH

Cat. No.: B1340654
CAS No.: 90013-45-9
M. Wt: 465.4 g/mol
InChI Key: KZUUIAQQHXTYFI-IBGZPJMESA-N
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Description

Contextual Significance of Phosphoamino Acids in Peptide Chemistry

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a fundamental post-translational modification that governs a vast array of cellular processes. nih.govnih.gov It acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules in pathways related to signal transduction, cell division, and metabolism. nih.gov The primary targets for phosphorylation in eukaryotic proteins are the hydroxyl-containing amino acids: serine, threonine, and tyrosine. bibliotekanauki.pl The introduction of a negatively charged and tetrahedral phosphate group can induce significant conformational changes in a protein, altering its function. nih.gov

The study of these phosphorylation events is crucial for understanding both normal physiology and the progression of diseases. To this end, synthetic peptides containing specifically placed phosphoamino acids are invaluable tools. They allow researchers to investigate the effects of phosphorylation at a specific site, identify the kinases and phosphatases involved, and develop potential therapeutic agents that can modulate these signaling pathways. chemimpex.comnih.gov

Overview of Boc-Ser(PO3Bzl2)-OH as a Specialized Building Block

This compound, also known as N-(tert-Butoxycarbonyl)-O-(dibenzylphosphono)-L-serine, is a specifically designed and protected derivative of the phosphoamino acid phosphoserine. chemimpex.comp3bio.com It serves as a versatile building block in the chemical synthesis of phosphopeptides. chemimpex.comscbt.com The strategic placement of protecting groups is key to its utility. The 'Boc' (tert-butyloxycarbonyl) group protects the amine terminus of the amino acid, while the two 'Bzl' (benzyl) groups protect the phosphate moiety. chemimpex.com

These protecting groups offer several advantages. The Boc group is stable under many reaction conditions but can be readily removed with mild acid, a common step in solid-phase peptide synthesis (SPPS). The benzyl (B1604629) groups on the phosphate are stable to the acidic conditions used for Boc removal but can be cleaved off through hydrogenolysis. grafiati.com This orthogonality of protecting groups allows for the selective deprotection and incorporation of the phosphoserine residue at a desired position within a growing peptide chain. grafiati.comresearchgate.net The use of such pre-phosphorylated and protected amino acids is a key strategy in what is known as the "building block" approach to phosphopeptide synthesis.

PropertyValue
Chemical Name This compound
CAS Number 90013-45-9
Molecular Formula C22H28NO8P
Molecular Weight 465.43 g/mol
Appearance White to off-white powder/solid
Purity ≥ 98%
Data sourced from multiple suppliers and databases. chemimpex.comp3bio.comnextpeptide.combiocrick.com

Historical Development and Evolution of Phosphoserine Derivatives in Synthesis

The journey to efficiently synthesize phosphopeptides has been marked by significant chemical innovation. Early methods often involved the "global" phosphorylation of a completed peptide, where a kinase would be used to phosphorylate serine residues. However, this approach often lacked specificity and resulted in heterogeneous products. chemrxiv.org

The development of the building block approach, utilizing pre-phosphorylated amino acids like this compound, represented a major leap forward. This strategy allows for the precise, site-specific incorporation of phosphoserine into a peptide sequence. researchgate.net Over the years, various protecting group strategies for the phosphate moiety have been explored. Besides benzyl groups, other protecting groups like phenyl and tert-butyl have also been used. grafiati.com

The evolution of these synthetic tools has been driven by the need to create more complex and multi-phosphorylated peptides for biological studies. For example, researchers have successfully synthesized peptides with multiple phosphoserine residues using Boc-protected phosphoserine derivatives. researchgate.net These advancements continue to be critical for dissecting the complex roles of protein phosphorylation in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28NO8P B1340654 Boc-Ser(PO3Bzl2)-OH CAS No. 90013-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUIAQQHXTYFI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564458
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90013-45-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Ser Po3bzl2 Oh

Precursor Synthesis and Derivatization Strategies for Serine

The journey to Boc-Ser(PO3Bzl2)-OH begins with the strategic protection and derivatization of the amino acid serine. Serine possesses a primary hydroxyl group that allows for post-translational modifications like phosphorylation, a key process in regulating protein function and signaling pathways. To selectively phosphorylate the hydroxyl group, the amino and carboxyl groups of serine must first be protected.

A common precursor is Boc-Ser-OH, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. researchgate.netpeptide.com The synthesis of Boc-Ser-OH itself involves reacting L-serine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org Further derivatization might involve esterification of the carboxyl group, for instance, to form a methyl or benzyl (B1604629) ester, to prevent its participation in subsequent reactions. orgsyn.orgthieme-connect.de For example, Boc-Ser-OH can be reacted with benzyl bromide in the presence of cesium carbonate to yield the benzyl ester. chemicalbook.com These protection and derivatization steps are essential to ensure that the subsequent phosphorylation occurs specifically at the hydroxyl group of the serine side chain.

Phosphorylation Techniques for Hydroxyl Group Protection

With the amino and carboxyl groups of serine suitably protected, the next crucial step is the phosphorylation of the hydroxyl group. Several methods have been developed for this transformation, each with its own set of reagents and reaction conditions. The choice of technique can significantly impact the yield and purity of the final product. Two prominent approaches are the phosphorochloridate/pyridine-based method and the phosphite-triester approach.

Phosphorochloridate/Pyridine-Based Phosphorylation

This classical method involves the reaction of a protected serine derivative with a phosphorochloridate, such as dibenzyl phosphorochloridate, in the presence of pyridine (B92270). publish.csiro.aupublish.csiro.auresearchgate.net The pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction.

While this method has been used for the synthesis of various phosphorylated peptides, it can be complicated by side reactions. thieme-connect.de For instance, the phosphorylation of some protected serine-containing peptides with diphenyl phosphorochloridate in pyridine can lead to the formation of diphenyl hydrogen phosphate (B84403) as a major byproduct instead of the desired phosphorylated peptide. publish.csiro.aupublish.csiro.au This is thought to occur through the formation of an intermediate diphenyl phosphoro-N-pyridinium chloride, which, after phosphorylating the serine hydroxyl group, can be followed by rapid dephosphorylation. publish.csiro.aupublish.csiro.au The reactivity of the phosphorochloridate and the specific peptide sequence can influence the outcome of the reaction. publish.csiro.au

Dialkyl N,N-Diethylphosphoramidite/1H-Tetrazole with Oxidation (Phosphite-Triester Approach)

The phosphite-triester approach has emerged as a highly efficient method for the phosphorylation of protected serine derivatives. publish.csiro.aupublish.csiro.auresearchgate.net This two-step process involves the initial reaction of the protected serine with a dialkyl N,N-diethylphosphoramidite, such as dibenzyl N,N-diethylphosphoramidite, in the presence of an activator like 1H-tetrazole. researchgate.netresearchgate.net This forms a phosphite (B83602) triester intermediate.

The subsequent step is the oxidation of the phosphite triester to the more stable phosphate triester. nih.gov Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or aqueous iodine. publish.csiro.aupublish.csiro.auresearchgate.net The use of aqueous iodine can also help to convert any H-phosphonate byproducts, which can form due to the acid sensitivity of some phosphites, into the desired phosphate. rsc.org This method is often favored due to its high reactivity and the generally high yields of the final phosphorylated product. researchgate.net

Table 1: Comparison of Phosphorylation Techniques

Feature Phosphorochloridate/Pyridine Phosphite-Triester Approach
Reagents Dialkyl/diaryl phosphorochloridate, pyridine Dialkyl N,N-diethylphosphoramidite, 1H-tetrazole, oxidizing agent (e.g., m-CPBA, I2)
Key Intermediate Phosphoro-N-pyridinium chloride Phosphite triester
Common Side Reactions Dephosphorylation, formation of pyrophosphates Formation of H-phosphonate byproducts
General Yield Variable, can be low Generally high
Advantages Simpler, one-step reaction High efficiency, milder conditions for the initial step

| Disadvantages | Potential for significant side reactions and lower yields | Two-step process, potential for H-phosphonate formation |

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions at each synthetic step. publish.csiro.au This includes the choice of solvents, reaction times, temperatures, and the stoichiometry of the reagents.

For instance, in the precursor synthesis, the choice of base and solvent can impact the efficiency of the Boc protection. numberanalytics.com During phosphorylation, factors such as the concentration of reagents and the type of activator can influence the rate of reaction and the formation of byproducts. In the phosphite-triester approach, the choice of oxidizing agent and the conditions for the oxidation step are critical for achieving a high yield of the final phosphate product. rsc.org

Purification of the final product, often achieved through techniques like flash chromatography, is essential to remove any unreacted starting materials or side products. chemicalbook.com The optimization of these parameters is crucial for obtaining this compound in high yield and purity, which is essential for its successful application in peptide synthesis. publish.csiro.auresearchgate.net

Table 2: Key Compounds Mentioned

Compound Name Abbreviation Role
N-α-Boc-O-(dibenzylphospho)-L-serine This compound Target compound, protected phosphoserine derivative
tert-Butyloxycarbonyl Boc Amino-protecting group
N-α-Boc-L-serine Boc-Ser-OH Precursor for phosphorylation
Dibenzyl phosphorochloridate (BzlO)2P(O)Cl Reagent for phosphorylation
Pyridine Base in phosphorylation reactions
Diphenyl phosphorochloridate (PhO)2P(O)Cl Reagent for phosphorylation
Diphenyl hydrogen phosphate Side product in phosphorylation
Dibenzyl N,N-diethylphosphoramidite Reagent for phosphite-triester phosphorylation
1H-Tetrazole Activator in phosphite-triester phosphorylation
m-Chloroperoxybenzoic acid m-CPBA Oxidizing agent in phosphite-triester phosphorylation
Di-tert-butyl dicarbonate Boc2O Reagent for Boc protection
Cesium carbonate Cs2CO3 Base in esterification reactions

Applications of Boc Ser Po3bzl2 Oh in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, where the growing peptide chain is anchored to an insoluble resin support. iris-biotech.de Boc-Ser(PO3Bzl2)-OH is well-suited for this technique, particularly within the Boc/Bzl protection strategy. grafiati.combiosynth.com

In Boc-mode SPPS, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by benzyl-based groups. iris-biotech.de this compound integrates seamlessly into this strategy. The Boc group is removed at each cycle using an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. The benzyl (B1604629) groups protecting the phosphate (B84403) moiety are stable to the conditions used for Boc removal, ensuring the integrity of the phosphate group throughout the synthesis. iris-biotech.deresearchgate.net

The general workflow for incorporating this compound in Boc-SPPS involves the following steps:

Attachment of the first amino acid to the solid support (resin). biosynth.com

Sequential coupling of amino acids, including this compound at the desired position. biosynth.com

N-terminal Boc group deprotection between each coupling step. biosynth.com

Cleavage of the completed peptide from the resin and removal of side-chain protecting groups, including the benzyl groups from the phosphate. iris-biotech.de

Orthogonal protecting group strategies are fundamental to successful peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.de In the context of Boc-SPPS utilizing this compound, the primary protecting groups are the Boc group (acid-labile) and the benzyl groups (removable by hydrogenolysis). biosynth.com

While the Boc/Bzl strategy is effective, it is sometimes referred to as "quasi-orthogonal" because both protecting groups are acid-sensitive, albeit to different degrees. biosynth.com The Boc group is removed with moderate acids like TFA, while the benzyl groups require strong acids like hydrofluoric acid (HF) or, more commonly, are removed by catalytic hydrogenolysis. biosynth.comiris-biotech.de This difference in lability allows for their selective removal.

For more complex syntheses or for peptides requiring on-resin modifications, a fully orthogonal approach might be necessary. iris-biotech.de For instance, the use of an Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, for N-terminal protection in combination with acid-labile side-chain protecting groups and benzyl phosphate protection offers true orthogonality. iris-biotech.deiris-biotech.de However, the standard Boc/Bzl approach remains a robust method for the synthesis of many phosphopeptides using this compound. researchgate.net

Protecting GroupChemical NameCleavage ConditionOrthogonality to Benzyl Groups
Boc tert-butyloxycarbonylMild Acid (e.g., TFA) iris-biotech.deQuasi-orthogonal biosynth.com
Fmoc 9-fluorenylmethoxycarbonylBase (e.g., Piperidine) iris-biotech.deFully Orthogonal iris-biotech.de
Benzyl (Bzl) BenzylHydrogenolysis or Strong Acid (HF) iris-biotech.de-

A critical consideration when using this compound is the stability of the benzyl phosphate groups during the repeated acid treatments required for Boc deprotection. While generally stable, some loss of the benzyl groups can occur with strong acids like 4 M hydrogen chloride in dioxane or 50% TFA in dichloromethane (B109758). researchgate.netresearchgate.net

Research has shown that using milder acidic conditions can significantly minimize this side reaction. For instance, using 98% formic acid or 1 M hydrogen chloride in acetic acid for Boc group cleavage has been demonstrated to reduce the loss of benzyl phosphate groups. researchgate.netresearchgate.netgrafiati.com This is particularly important in the synthesis of longer phosphopeptides where the phosphorylated residue is exposed to numerous deprotection cycles.

In a study involving the synthesis of a tripeptide containing Ser(PO3Bzl2), the use of 98% formic acid for Boc cleavage from Boc-Ser(PO3Bzl2)-Leu-OBzl proved effective in minimizing benzyl phosphate loss. researchgate.netresearchgate.net

Deprotection ReagentBenzyl Phosphate Loss
4 M HCl / DioxaneExtensive researchgate.netresearchgate.net
50% TFA / DichloromethaneExtensive researchgate.netresearchgate.net
98% Formic AcidMinor researchgate.netresearchgate.netgrafiati.com
1 M HCl / Acetic AcidMinor researchgate.netresearchgate.net

Considerations for Orthogonal Protecting Group Strategies in SPPS

Solution-Phase Peptide Synthesis Applications

This compound is also a valuable reagent in solution-phase peptide synthesis. researchgate.netresearchgate.net In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptides after each coupling step. While more labor-intensive than SPPS, solution-phase synthesis can be advantageous for large-scale production of peptides.

In a notable example, this compound was used in the solution-phase synthesis of a protected tripeptide, Boc-Glu(OBzl)-Ser(PO3Bzl2)-Leu-OBzl. researchgate.netresearchgate.net The synthesis involved coupling the protected amino acids in solution, followed by deprotection steps. The final deprotection of the benzyl groups from the phosphate and the glutamic acid side chain, along with the C-terminal benzyl ester, was achieved in a single step via palladium-catalyzed hydrogenolysis in formic acid, yielding the desired phosphopeptide, Glu-Ser(P)-Leu, in near-quantitative yield. researchgate.netresearchgate.net

Synthesis of Phosphopeptides and Phosphopeptide Mimetics

The primary application of this compound is in the synthesis of phosphopeptides and their mimetics. chemimpex.com Phosphopeptides are indispensable tools for studying protein kinases, phosphatases, and signal transduction pathways. chemimpex.com Phosphopeptide mimetics, which are stable analogs of phosphopeptides, are also important for developing potential therapeutic agents. chemimpex.com

The use of this compound allows for the precise placement of a phosphoserine residue within a peptide sequence. grafiati.comresearchgate.net This "building block" approach is often preferred over post-synthetic phosphorylation of a serine-containing peptide, as the latter can sometimes lead to side reactions and incomplete phosphorylation.

This compound is particularly well-suited for the synthesis of peptides containing a single phosphoserine residue. The straightforward integration into both solid-phase and solution-phase synthesis protocols allows for the efficient production of these important research tools. researchgate.net For example, the synthesis of the mono-phosphorylated peptide Glu-Ser(P)-Leu has been successfully demonstrated using both SPPS and solution-phase methods employing this compound or a related derivative. grafiati.com The final deprotection via hydrogenolysis effectively removes the benzyl groups to yield the final phosphopeptide. grafiati.comresearchgate.net

Synthesis of Multi-phosphorylated Peptides

The synthesis of peptides containing multiple phosphorylated residues presents a significant chemical challenge. rsc.org The introduction of numerous bulky and negatively charged phosphate groups can impede coupling efficiency and increase the likelihood of side reactions. rsc.org While the Boc strategy, utilizing derivatives like this compound, was an initial approach for creating phosphopeptides, the synthesis of multi-phosphorylated peptides using this method is particularly arduous. rsc.orgrsc.org

The primary difficulty lies in the harsh acidic conditions required for the repetitive removal of the Boc protecting group. These conditions, typically involving strong acids like trifluoroacetic acid (TFA), can lead to the premature cleavage of the benzyl phosphate protecting groups, especially with prolonged exposure during the synthesis of long or complex peptide chains. rsc.org This can result in a heterogeneous mixture of peptides with incomplete phosphorylation, complicating purification and analysis.

Despite these challenges, this compound has been employed in the solution-phase synthesis of peptides containing multiple phosphoserine residues, such as Ac-Ser(P)-Ser(P)-NHMe and Ac-Ser(P)-Ser(P)-Ser(P)-NHMe, by using its phenyl-protected counterpart, Boc-Ser(PO3Ph2)-OH, followed by platinum-mediated hydrogenolysis. researchgate.net However, for solid-phase synthesis of complex, multi-phosphorylated peptides, the field has largely shifted towards the milder Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which offers a more compatible deprotection strategy for the sensitive phosphate groups. rsc.orgnih.gov

Comparative Analysis with Other Phosphoamino Acid Derivatives

The choice of phosphoamino acid derivative is critical for the successful synthesis of phosphopeptides. A comparative analysis of this compound with other commonly used derivatives reveals distinct advantages and disadvantages for each.

DerivativeProtection StrategyKey AdvantagesKey Disadvantages
This compound Boc Nα-protection, Benzyl (Bzl) phosphate protectionFully protected phosphate group prevents side reactions during coupling.Benzyl groups are sensitive to the repetitive acidic conditions of Boc-SPPS, leading to potential deprotection. researchgate.netresearchgate.net
Boc-Ser(PO3Ph2)-OH Boc Nα-protection, Phenyl (Ph) phosphate protectionPhenyl groups are more stable to the acidic conditions of Boc-SPPS than benzyl groups. nih.govRemoval of phenyl groups requires a separate, specific deprotection step, typically platinum-mediated hydrogenolysis. researchgate.netnih.gov
Fmoc-Ser(PO3Bzl,H)-OH Fmoc Nα-protection, Monobenzyl (Bzl, H) phosphate protectionCompatible with milder Fmoc chemistry. The monobenzyl protection is often preferred in Fmoc-SPPS.The unprotected hydroxyl on the phosphate can lead to side reactions and requires careful optimization of coupling conditions. Prone to β-elimination under basic conditions. researchgate.net

The benzyl phosphate groups of this compound are susceptible to the acidolytic treatments used for Boc-group cleavage, which can limit its application in the synthesis of longer phosphopeptides. researchgate.net In contrast, the phenyl groups in Boc-Ser(PO3Ph2)-OH offer greater stability during Boc-SPPS, but their removal necessitates a distinct catalytic hydrogenation step. researchgate.netnih.gov

The Fmoc-based derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH, have become increasingly popular for phosphopeptide synthesis due to the milder basic conditions used for Fmoc group removal, which better preserves the integrity of the phosphate protecting groups. nih.gov However, these derivatives are not without their own challenges, including the potential for β-elimination of the phosphate group under basic conditions. researchgate.net

Development of Phosphonate-Based Drug Candidates

This compound serves as a valuable precursor in the design and synthesis of phosphopeptide mimetics and phosphonate-based drug candidates. chemimpex.com These compounds are of significant interest in medicinal chemistry as they can mimic the structure of natural phosphoproteins and modulate the activity of enzymes such as kinases and phosphatases, which are often dysregulated in diseases like cancer and neurodegenerative disorders. chemimpex.com The ability to incorporate a stable phosphate mimic into a peptide sequence allows for the development of therapeutic agents with enhanced stability and cell permeability compared to their naturally phosphorylated counterparts.

Facilitation of Bioconjugation Processes

The serine residue, once deprotected, offers a reactive hydroxyl group that can be a target for bioconjugation. While not a direct application of the protected form, peptides synthesized using this compound can be subsequently utilized in bioconjugation processes. This involves attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. Such conjugation is crucial for creating targeted drug delivery systems and advanced diagnostic tools.

Enzymatic Phosphorylation Studies using Synthetic Peptides

Synthetic phosphopeptides are indispensable tools for studying the kinetics and substrate specificity of protein kinases and phosphatases. nih.gov Peptides synthesized using this compound, after deprotection, can serve as substrates or inhibitors in enzymatic assays. chemimpex.com For instance, a series of peptides and phosphopeptides related to the autophosphorylation site of the oncoprotein pp60src were prepared using both Boc/solution and Fmoc/solid-phase synthesis to investigate their enzymatic phosphorylation by casein kinases. nih.gov These studies are fundamental to understanding the intricate signaling pathways that govern cellular processes and how they are perturbed in disease states. The use of homogeneously phosphorylated peptides, made possible by synthetic methods employing reagents like this compound, allows for precise kinetic measurements and the elucidation of the structural determinants of enzyme-substrate recognition. chemimpex.comnih.gov

Advanced Protecting Group Chemistry Within Boc Ser Po3bzl2 Oh Framework

Role of the Boc Protecting Group in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino group of amino acids in peptide synthesis. nih.gov Its primary function is to prevent the amine from participating in unwanted reactions, such as self-polymerization, during the coupling of amino acids. genscript.comthermofisher.com The Boc group is favored in certain synthetic strategies, particularly in what is known as Boc-based solid-phase peptide synthesis (SPPS). peptide.com

The removal of the Boc group, a process known as deprotection, is a critical step that must be performed efficiently and selectively after each amino acid coupling cycle. This process is typically achieved under acidic conditions. genscript.comwikipedia.org The most common reagent used for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comjk-sci.com

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group by the strong acid. chemistrysteps.com This initial protonation leads to the formation of a resonance-stabilized cation, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and regenerating the free amine of the amino acid, ready for the next coupling step. jk-sci.comchemistrysteps.com

A key consideration during Boc deprotection is the potential for the liberated tert-butyl cation to alkylate nucleophilic side chains of other amino acids in the peptide sequence, such as tryptophan or methionine. peptide.com To prevent these undesirable side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution to trap the tert-butyl cations. wikipedia.org

An essential characteristic of the Boc group is its stability under a variety of conditions encountered during peptide synthesis, which allows for the selective removal of other protecting groups without affecting the Boc-protected amine. The Boc group is notably stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents. sci-hub.seresearchgate.net This stability profile makes it orthogonal to several other classes of protecting groups. For instance, its resistance to base allows for the use of base-labile protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, in the same synthetic scheme. organic-chemistry.org Similarly, its stability towards catalytic hydrogenolysis means that benzyl-based protecting groups can be removed in its presence.

ConditionStability of Boc Group
Strong Acids (e.g., TFA, HCl)Labile (cleaved) genscript.comwikipedia.org
Basic ConditionsStable sci-hub.se
Catalytic HydrogenolysisStable researchgate.net
Nucleophilic ReagentsGenerally Stable sci-hub.se

This differential stability is the cornerstone of modern peptide synthesis, enabling chemists to construct complex peptide sequences with a high degree of control.

Mechanism of Boc Deprotection and Considerations

Dibenzyl Phosphate (B84403) Moiety: Protection and Deprotection

In Boc-Ser(PO3Bzl2)-OH, the phosphate group of serine is protected by two benzyl (B1604629) groups. This protection is crucial to prevent the phosphate from engaging in side reactions and to maintain its solubility in organic solvents used during synthesis. chemimpex.com However, the benzyl phosphate groups themselves are susceptible to certain chemical conditions, and their selective removal is a key final step in phosphopeptide synthesis.

Benzyl phosphate groups exhibit a notable sensitivity to acidic conditions. publish.csiro.auacs.org Strong acids like 4 M hydrogen chloride (HCl) in dioxane or 50% trifluoroacetic acid (TFA) in dichloromethane can cause significant debenzylation. publish.csiro.auresearchgate.net This acid lability presents a challenge in Boc-based synthesis strategies, as the conditions required for Boc deprotection can also lead to the premature removal of the benzyl phosphate protecting groups. researchgate.net This can result in the formation of undesirable monobenzyl phosphate derivatives or even the fully deprotected phosphoserine within the growing peptide chain, complicating the synthesis and purification. researchgate.net

The most common and efficient method for the removal of benzyl phosphate protecting groups is catalytic hydrogenolysis. acs.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. acs.orgresearchgate.net The process involves the cleavage of the carbon-oxygen bond of the benzyl ester, yielding the free phosphate group and toluene (B28343) as a byproduct. libretexts.org This method is generally clean and provides high yields of the deprotected phosphopeptide. publish.csiro.au However, a significant limitation of hydrogenolysis is its incompatibility with peptides containing sulfur-containing amino acids (like cysteine and methionine) or certain aromatic residues, as these can poison the catalyst. researchgate.net

To overcome the limitations of both strong acid deprotection and catalytic hydrogenolysis, alternative methods for the removal of benzyl phosphate groups have been explored. One notable strategy involves the use of milder acidic conditions that are sufficient to cleave the Boc group while minimizing the loss of the benzyl phosphate groups. Research has shown that using 98% formic acid or 1 M HCl in acetic acid for Boc deprotection can significantly reduce the extent of debenzylation compared to stronger acids like TFA. publish.csiro.auresearchgate.netresearchgate.net

Furthermore, formic acid can also be used as a solvent and hydrogen donor in palladium-catalyzed hydrogenolysis, providing a near-quantitative yield of the deprotected phosphopeptide. publish.csiro.auresearchgate.net Other reagents that have been investigated for the debenzylation of phosphate esters include triethylsilane in the presence of a palladium catalyst, which offers a mild and chemoselective alternative. nih.govacs.org Bromotrimethylsilane (BTMS) has also been shown to be an effective and selective reagent for the debenzylation of dibenzyl arylphosphate esters. researchgate.net

Deprotection MethodReagentsKey Features
Acidolysis4 M HCl/dioxane, 50% TFA/DCMCan cause significant debenzylation publish.csiro.auresearchgate.net
HydrogenolysisH2, Pd/C or PtO2High yield, but incompatible with sulfur-containing amino acids acs.orgresearchgate.netresearchgate.net
Mild Acidolysis (for Boc removal)98% Formic acid, 1 M HCl/acetic acidMinimizes benzyl phosphate loss publish.csiro.auresearchgate.netresearchgate.net
Catalytic Hydrogenolysis in Formic AcidPd catalyst, Formic acidNear-quantitative yield publish.csiro.auresearchgate.net
SilylationTriethylsilane, Pd(OAc)2Mild and chemoselective nih.govacs.org
SilylationBromotrimethylsilane (BTMS)Selective for dibenzyl arylphosphate esters researchgate.net

Analytical and Characterization Methodologies in Academic Research for Boc Ser Po3bzl2 Oh and Its Peptide Conjugates

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the chemical purity of Boc-Ser(PO3Bzl2)-OH and its corresponding peptide conjugates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.

In a typical RP-HPLC analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a hydrophobic stationary phase, most commonly a silica (B1680970) support chemically modified with C8 or C18 alkyl chains. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities or by-products. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is common, as it can improve peak shape and retention of the polar, phosphorylated molecules. guidechem.commedchemexpress.com The purity is determined by integrating the peak area of the compound of interest relative to the total area of all observed peaks, detected by UV absorbance, typically at 215 nm for peptides. nih.gov For this compound, purities of 99% are often reported by suppliers. Current time information in Bangalore, IN.

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

Parameter Typical Condition
Column C8 or C18 bonded silica, 3-5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 30-60 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 215 nm

| Column Temperature | 25-40 °C |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR is used to confirm the presence of protons in the molecule, including those on the Boc protecting group, the serine backbone, and the benzyl (B1604629) groups of the phosphate (B84403) protection.

¹³C NMR offers insight into the carbon framework. For analogous structures like Bpoc–Thr(PO3Bzl2)–OH, characteristic signals include those for the amino acid α- and β-carbons, the benzyl CH₂ groups, and the aromatic carbons of the benzyl groups. The C1 carbon of the benzyl group often appears as a doublet due to coupling with the phosphorus atom.

³¹P NMR is particularly crucial for confirming the presence and chemical environment of the phosphorus atom in the phosphate group. A single peak in the ³¹P NMR spectrum is indicative of a single phosphorus-containing species. For a similar compound, Bpoc–Thr(PO3Bzl2)–OH, a chemical shift of approximately -2.1 ppm has been reported.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its identity and the success of a synthetic step. For peptide conjugates containing the phosphoserine residue, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a common technique. Analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. This technique is highly sensitive and can confirm the successful incorporation of the this compound unit into a peptide chain.

Table 2: Representative Spectroscopic Data for Structures Analogous to this compound

Technique Nucleus/Mode Expected Chemical Shifts (δ) / m/z
NMR ¹³C ~55-60 ppm (Cα), ~65-70 ppm (Cβ), ~80 ppm (Boc C), ~69 ppm (Benzyl CH₂), ~127-136 ppm (Aromatic C)
NMR ³¹P ~ -1 to -3 ppm (relative to H₃PO₄)

| MS | MALDI (Negative) | For peptide conjugates, observation of [M-H]⁻ corresponding to the calculated molecular weight. |

Chiral Purity Determination (e.g., Chiral HPLC)

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is critical to ensure the enantiomeric purity of the amino acid building blocks used in their synthesis. For this compound, which is derived from L-serine, it is essential to confirm the absence of its D-enantiomer.

Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of chiral compounds like Boc-protected amino acids. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral separation of a wide range of N-blocked amino acids, including t-BOC derivatives. mybiosource.com

The analysis can be performed in either reversed-phase or polar organic mode. mybiosource.com In reversed-phase mode, a mobile phase consisting of an aqueous buffer and an organic modifier is used. The differential interaction between the enantiomers and the chiral selector on the column results in different retention times, allowing for their quantification.

Table 3: General Chiral HPLC Conditions for Boc-Amino Acid Analysis

Parameter Typical Condition
Column (CSP) Teicoplanin-based (e.g., CHIROBIOTIC T) or Ristocetin A-based (e.g., CHIROBIOTIC R) mybiosource.com
Mobile Phase Reversed-phase: Volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) in water/methanol or water/acetonitrile mybiosource.com
Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-254 nm

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Future Directions and Research Gaps in Boc Ser Po3bzl2 Oh Utilization

Exploration of Novel Synthetic Routes with Enhanced Efficiency

One approach involves replacing the Boc group with a more acid-sensitive Nα-protecting group. For instance, the 2-(p-biphenylyl)-2-propyloxycarbonyl (Bpoc) group can be cleaved under very mild acidic conditions (e.g., 20% formic acid in DCM) that leave the dibenzyl phosphate (B84403) group completely intact. This strategy was successfully used in the synthesis of a bis-phosphorylated peptide from the MAP Kinase ERK2 protein, demonstrating its compatibility and high yield. Similarly, the 2-phenylisopropyloxycarbonyl (Ppoc) group has been used for the same purpose in solution-phase synthesis. researchgate.net

Another avenue of exploration is the modification of the phosphate protecting groups themselves. To circumvent the issues with benzyl (B1604629) lability, researchers have prepared derivatives like Boc-Ser(PO3BrBzl2)-OH, where the 4-bromobenzyl groups offer different stability and cleavage profiles. researchgate.net The synthesis of this analog was achieved through a novel one-step procedure using di-4-bromobenzyl N,N-diethylphosphoramidite as the phosphitylating agent, highlighting a move towards more efficient, step-economical routes for producing these critical building blocks. researchgate.net The table below summarizes these alternative strategies aimed at improving synthetic efficiency.

StrategyKey Reagent/ModificationRationale for Enhanced EfficiencyReference
Alternative Nα-ProtectionBpoc-Ser(PO3Bzl2)-OHAllows for very mild acid (formic acid) for Nα-deprotection, preserving the acid-sensitive PO3Bzl2 group during synthesis.
Alternative Nα-ProtectionPpoc-Ser(PO3Bzl2)-OHEnables mild Nα-cleavage, minimizing benzyl phosphate loss in solution-phase synthesis. researchgate.net
Modified Phosphate ProtectionBoc-Ser(PO3BrBzl2)-OHAlters the stability/cleavage characteristics of the phosphate protection; synthesized via an efficient one-step phosphitylation. researchgate.net

Development of Cleavage Strategies for Phosphate Protection

The removal of the dibenzyl phosphate protecting groups is the final and critical step in synthesizing the target phosphopeptide. The standard method is catalytic hydrogenation, but research has focused on developing milder and more efficient cleavage conditions that are compatible with complex peptides, which may contain other sensitive residues.

The primary challenge stems from the acid sensitivity of the benzyl groups. During standard Boc-SPPS, repeated exposure to 50% TFA can lead to the complete removal of one benzyl group, while the second often remains intact. nih.gov To avoid this, milder acids like 98% formic acid can be used for the Boc removal steps, which minimizes premature debenzylation. researchgate.net

The final deprotection of the dibenzyl phosphate is most commonly achieved by hydrogenolysis. This can be performed using hydrogen gas with a palladium catalyst (e.g., palladium on carbon or palladium acetate), sometimes under high pressure. researchgate.netnih.gov However, a significant area of development has been the refinement of catalytic transfer hydrogenation (CTH). CTH avoids the need for high-pressure hydrogen gas, using hydrogen donors in the presence of a palladium catalyst. This method is often faster and can be milder. Various CTH systems have been proven effective for removing benzyl groups from phosphopeptides, each with distinct advantages and conditions. researchgate.net

Cleavage MethodReagents & ConditionsAdvantagesChallenges/ConsiderationsReference
Standard HydrogenolysisH2 gas, Pd/C or Pd(OAc)2Effective and clean cleavage to the free phosphate.Requires specialized high-pressure equipment; catalyst can be poisoned by sulfur-containing residues. researchgate.netnih.gov
Catalytic Transfer Hydrogenation (CTH)HCOOH, Pd/CAvoids high-pressure H2; formic acid acts as both acid and hydrogen donor. Efficient deprotection.Formic acid can be acidic enough to cause other side reactions depending on the peptide sequence. researchgate.netresearchgate.net
Catalytic Transfer Hydrogenation (CTH)Ammonium (B1175870) Formate (HCOONH4), Pd/CMild, neutral conditions; effective for both deprotection and cleavage from the resin.May require specific conditions, like in situ generation of palladium black, for optimal results. researchgate.net
Strong Acidolysis1 M TMSBr-thioanisole in TFASimultaneously cleaves the peptide from the resin and removes the benzyl groups.Harsh conditions can damage sensitive peptides; may not be fully efficient for both benzyl groups. nih.gov

Expanded Applications in Complex Biological Systems Research

The primary value of Boc-Ser(PO3Bzl2)-OH lies in its ability to facilitate the synthesis of well-defined phosphopeptides, which are indispensable tools for studying protein phosphorylation—a key regulatory mechanism in virtually all cellular processes. chemimpex.comjpt.com Research is continuously expanding the application of these synthetic peptides to dissect complex biological systems.

A major application is in the study of protein kinase function and substrate specificity. For example, peptides corresponding to the auto-phosphorylation site of the oncoprotein pp60src were synthesized using Boc- and Fmoc-based strategies to investigate their phosphorylation by casein kinases. nih.gov These studies revealed that a neighboring phosphoserine or phosphotyrosine residue could dramatically enhance the rate of phosphorylation at an adjacent threonine, providing fundamental insights into kinase regulation. nih.gov

Synthetic phosphopeptides also serve as crucial probes for signal transduction pathways and as tools in drug discovery. chemimpex.com They are used to create phosphopeptide mimetics for studying enzyme-substrate interactions and to design inhibitors for enzymes like protein phosphatases. chemimpex.comjpt.com Furthermore, phosphopeptides synthesized using building blocks like this compound are used to generate phosphorylation-state-specific antibodies. Such antibodies are vital for tracking changes in protein phosphorylation in diseases, as demonstrated in the development of tools to study the hyperphosphorylated tau protein in Alzheimer's disease. nih.gov

Area of ApplicationBiological Target/SystemRole of Synthetic PhosphopeptideReference
Kinase Biologypp60src kinase domainActed as a substrate to study the kinetics and determinants of phosphorylation by casein kinases. nih.gov
Signal TransductionMAP Kinase ERK2Enabled the synthesis of a bis-phosphorylated segment to study complex phosphorylation patterns.
Drug DiscoveryProtein PhosphatasesServe as lead structures for the development of phosphatase inhibitors. jpt.com
Neuroscience ResearchTau ProteinUsed as an antigen to raise phosphorylation-dependent antibodies for Alzheimer's disease research. nih.gov
Molecular BiologyGeneral signaling pathwaysUsed to create phosphopeptide mimetics to probe protein-protein interactions and enzyme-substrate binding. chemimpex.com

A research gap remains in applying these tools to more complex, multi-domain proteins and cellular environments. Future directions include the synthesis of longer, fully functional protein domains and their use in cell-based assays or as probes for in-situ structural biology.

Integration with Emerging Peptide Technologies and Methodologies

While this compound is a mature reagent, its future utility depends on its compatibility with emerging technologies that are reshaping peptide synthesis. A major hurdle is its inherent incompatibility with the now-dominant Fmoc/tBu SPPS strategy. The dibenzyl phosphate ester is susceptible to β-elimination upon treatment with the piperidine (B6355638) base used for Fmoc group removal. google.com This has largely restricted this compound to the classic Boc/Bzl synthesis protocol.

Research is actively seeking to bridge this gap. One successful approach is a "block" synthesis method, where a peptide segment is first synthesized using standard Fmoc-SPPS. Then, a phosphoserine building block protected with the orthogonal Alloc group, such as Alloc-Ser[PO(OAllyl)2]-OH, is coupled. nih.gov This highlights a move towards hybrid strategies that combine the best features of different protecting group schemes.

Another critical emerging technology is Native Chemical Ligation (NCL), which allows for the assembly of smaller peptide fragments into a full-length protein. The preparation of the required C-terminal peptide thioesters is often more straightforward using the Boc-SPPS strategy than with standard Fmoc methods. iris-biotech.de This positions this compound as a valuable building block for synthesizing phosphopeptide thioester fragments, which can then be ligated to produce large, site-specifically phosphorylated proteins that are inaccessible by other means. rsc.orgnih.gov

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has dramatically accelerated peptide synthesis, primarily within the Fmoc framework. However, research into water-based MW-SPPS using Boc-amino acid nanoparticles opens a potential, albeit unexplored, avenue for integrating Boc-protected building blocks into these rapid synthesis platforms. mdpi.com The integration of this compound with these advanced methodologies remains a significant research gap, with progress depending on the development of novel orthogonal protection schemes and linker technologies.

Q & A

Q. How can conformational studies using this compound-derived peptides avoid solubility-related artifacts?

  • Methodological Answer : Incorporate solubility-enhancing tags (e.g., polylysine) during synthesis. Use CD spectroscopy in trifluoroethanol/water mixtures to mimic membrane environments and reduce aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.